molecular formula C18H39N7O3 B1258241 [2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminobutylamino)butyl]carbamate

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminobutylamino)butyl]carbamate

Cat. No.: B1258241
M. Wt: 401.5 g/mol
InChI Key: PZDPVSFZTKORSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminobutylamino)butyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, carbamic acid, and guanidino groups. These functional groups contribute to its reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminobutylamino)butyl]carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Protection of Amino Groups: The amino groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.

    Formation of Carbamic Acid Ester: The protected amino compound is reacted with a carbamic acid derivative to form the carbamic acid ester.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminobutylamino)butyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminobutylamino)butyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminobutylamino)butyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamic acid esters and guanidino-containing compounds. Examples include:

  • N-[4-[(3-Aminobutyl)amino]butyl]carbamic acid tert-butyl ester
  • N-[4-[(3-Aminobutyl)amino]butyl]carbamic acid methyl ester

Uniqueness

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminobutylamino)butyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminobutylamino)butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N7O3/c1-15(19)8-13-22-9-6-7-12-25-18(27)28-14-16(26)23-10-4-2-3-5-11-24-17(20)21/h15,22H,2-14,19H2,1H3,(H,23,26)(H,25,27)(H4,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDPVSFZTKORSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870105
Record name 2-({6-[(Diaminomethylidene)amino]hexyl}amino)-2-oxoethyl {4-[(3-aminobutyl)amino]butyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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